molecular formula C12H12FNO5 B8696960 BMS-538203

BMS-538203

Cat. No.: B8696960
M. Wt: 269.23 g/mol
InChI Key: GACIOSIZKMLELV-UHFFFAOYSA-N
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Description

BMS-538203 is an organic compound that features a unique combination of functional groups, including a fluoro-benzyl group, a methoxy-carbamoyl group, and a hydroxy-acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMS-538203 typically involves multi-step organic reactions. One common approach is to start with the fluoro-benzyl derivative, which undergoes a series of reactions including methoxylation, carbamoylation, and hydroxylation to introduce the desired functional groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

BMS-538203 can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The fluoro-benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

BMS-538203 has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound can be utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of BMS-538203 involves its interaction with specific molecular targets. The fluoro-benzyl group can enhance binding affinity to certain enzymes or receptors, while the methoxy-carbamoyl group can modulate the compound’s reactivity and stability. The hydroxy-acrylic acid moiety can participate in hydrogen bonding and other interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxybenzoic acid
  • 4-Fluoro-3-methoxybenzaldehyde
  • 3-(3-Fluoro-4-methoxybenzoyl)propionic acid

Uniqueness

BMS-538203 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, binding affinity, and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H12FNO5

Molecular Weight

269.23 g/mol

IUPAC Name

4-[(4-fluorophenyl)methyl-methoxyamino]-2-hydroxy-4-oxobut-2-enoic acid

InChI

InChI=1S/C12H12FNO5/c1-19-14(11(16)6-10(15)12(17)18)7-8-2-4-9(13)5-3-8/h2-6,15H,7H2,1H3,(H,17,18)

InChI Key

GACIOSIZKMLELV-UHFFFAOYSA-N

Canonical SMILES

CON(CC1=CC=C(C=C1)F)C(=O)C=C(C(=O)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 2-(2,2-dimethyl-5-oxo-[1,3]dioxolan-4-ylidene)-N-(4-fluoro-benzyl)-N-methoxy-acetamide (3.65 g, 11.8 mmol) in tetrahydrofuran (150 ml) was treated at 15° C. with 35 ml (35 mmol) of 1 M aqueous sodium hydroxide. After 30 minutes, the reaction mixture was acidified with 1N hydrochloric acid (65 ml) and extracted with ethyl acetate. The organic phase was washed with brine, dried (magnesium sulfate) and evaporated in vacuo to give a white solid. Recrystallization from ethyl acetate and hexane gave 3.04 g (96% yield) of the title material as white needles; mp 129° C. (dec.). 1HNMR 400 MHz (CDCl3) δ (ppm): 3.73 (3H, s), 4.84 (2H, s), 6.57 (1H, s), 7.07 (2H, mn), 7.34 (2H, m). 13CNMR (enol form) 125 MHz (DMSO-d6) δ (ppm): 47.08, 63.05, 93.35, 130.61, 130.83, 130.90, 132.86, 132.89, 133.14, 133.16, 161.02, 161.38, 163.32, 163.81, 170.97. Anal. calcd for C12H12FNO5: C, 53.53; H, 4.49; N, 5.20; Found: C, 53.78; H, 4.30; N, 4.90.
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96%

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